Structural Differentiation: Marycin is a Dimer with a Unique Oxide Bridge and Reduced Hydroxyl Groups
NMR and mass spectrometry analysis revealed that marycin possesses a specific dimeric structure, with an oxide bridge connecting the C2-chains of two porphyrin units and hydroxyl groups replacing the original carboxyls, in contrast to its monomeric parent compound, hematoporphyrin dimethyl ester [1]. The compound was confirmed to be pure by both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) [1].
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | Dimeric structure with an oxide bridge between two porphyrin units; hydroxyl groups present instead of carboxyls. |
| Comparator Or Baseline | Hematoporphyrin dimethyl ester (monomeric precursor). |
| Quantified Difference | Qualitative difference: Dimeric vs. monomeric; oxide bridge and hydroxyl groups vs. carboxyls. |
| Conditions | NMR and mass spectrometry analysis of the synthesized product [1]. |
Why This Matters
The unique dimeric structure and functional group modification are the basis for marycin's distinct physicochemical and biological properties, making it a specific and non-substitutable research compound.
- [1] Pinelli, A., Trivulzio, S., Von Hoff, D. D., Monti, D., & Manitto, P. (1988). Observations on the chemical structure and cytotoxic activity of marycin, a hematoporphyrin derivative. Cancer Letters, 38(3), 257-269. View Source
